N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid
Overview
Description
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid is a useful research compound. Its molecular formula is C13H16F3NO5 and its molecular weight is 323.26 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate is 323.09805710 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Key Intermediates
A novel synthetic route was developed for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, highlighting its significance in the synthesis of pharmaceutical agents used for treating benign prostatic hyperplasia. This method emphasizes the compound's role in facilitating the production of medically relevant molecules (Xiaoxia Luo et al., 2008).
Chemical Modification and Functionalization
Research on the trifluoromethylation of phenol derivatives, including those similar to N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate, has shown the potential for chemical modification and functionalization. This process is critical for developing compounds with specific properties, such as increased pharmacological activity or altered physical characteristics (H. Egami et al., 2015).
Pharmacological Effects
Neurochemical Pharmacology
Studies on psychoactive substituted N-benzylphenethylamines, structurally related to N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine oxalate, have explored their agonist activities at 5-HT2A receptors. These findings contribute to understanding the neurochemical pathways affected by such compounds, which could inform research into new therapeutic agents for neurological disorders (A. Eshleman et al., 2018).
Metabolism and Cytochrome P450 Enzymes
Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of structurally similar compounds has provided insights into their biotransformation and potential drug-drug interactions. This research is crucial for predicting the metabolic pathways of new drugs and assessing their safety profiles (L. M. Nielsen et al., 2017).
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.C2H2O4/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14;3-1(4)2(5)6/h3-5,8H,6-7H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJRVUZITWTZSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(F)(F)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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